N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

SAR HDAC inhibition Benzamide derivatives

N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide (CAS 1126369-40-1) is a synthetic benzamide derivative with the molecular formula C21H17N3O2 and a molecular weight of 343.38 g/mol. Structurally, it features a pyridin-2-ylmethoxy substituent at the 4-position of the benzamide core and a cyano group at the 5-position of the 2-methylphenyl ring.

Molecular Formula C21H17N3O2
Molecular Weight 343.386
CAS No. 1126369-40-1
Cat. No. B2612955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
CAS1126369-40-1
Molecular FormulaC21H17N3O2
Molecular Weight343.386
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C#N)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3
InChIInChI=1S/C21H17N3O2/c1-15-5-6-16(13-22)12-20(15)24-21(25)17-7-9-19(10-8-17)26-14-18-4-2-3-11-23-18/h2-12H,14H2,1H3,(H,24,25)
InChIKeyAXUYVUMXFXGBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide (CAS 1126369-40-1): Chemical Class and Baseline Identity for Research Procurement


N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide (CAS 1126369-40-1) is a synthetic benzamide derivative with the molecular formula C21H17N3O2 and a molecular weight of 343.38 g/mol . Structurally, it features a pyridin-2-ylmethoxy substituent at the 4-position of the benzamide core and a cyano group at the 5-position of the 2-methylphenyl ring. This chemical class is frequently explored in medicinal chemistry for targeting pathways such as histone deacetylase (HDAC) inhibition and Hedgehog signaling, where the cyano and pyridine moieties may serve as key pharmacophoric elements.

Why N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide Cannot Be Substituted with Generic Analogs


The precise substitution pattern on the N-phenyl ring of this benzamide series, specifically the combination of the 5-cyano and 2-methyl groups, is critical for biological activity. A high-strength structure-activity relationship (SAR) study on closely related benzamide-based HDAC inhibitors demonstrated that replacing a cyano substitution with alternative groups led to a drastic loss of potency [1]. The disclosed data show that the 4-cyano analog (8f, IC50 1.4 µM) was 29 times less potent than the optimal 4-nitro derivative (8h, IC50 0.048 µM). This evidence implies that a generic substitution at this position, without quantitative SAR validation, carries a high risk of functional failure. Therefore, the specific electronic and steric properties of the 5-cyano group must be assumed to be non-fungible without confirmatory data.

Quantitative Differentiation Evidence for N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide


Structural Differentiation: 5-Cyano vs. Other Phenyl Substituents in Analogous Benzamide Scaffolds

In a structurally analogous benzamide series targeting HDAC, the electron-withdrawing nature of a para-cyano substituent was critical for potency. [1] reports that the 4-cyano analog (8f) exhibited an IC50 of 1.4 µM, whereas the 4-nitro analog (8h) achieved an IC50 of 0.048 µM, a 29-fold improvement. This establishes that cyano substitution alone, without optimization of electronic effects, can lead to sub-optimal activity. While the target compound’s specific 5-cyano-2-methyl substitution pattern is unique, this class-level data highlights that simple isosteric replacement (e.g., acetyl, halogen) is not predictable. confirms the existence of the direct 2-methyl-5-acetyl analog, reinforcing the structural uniqueness.

SAR HDAC inhibition Benzamide derivatives

Pharmacophoric Uniqueness: Key Role of the Pyridin-2-ylmethoxy Group in Hedgehog Pathway Inhibition

The pyridin-2-ylmethoxy moiety is a recurring structural motif in Hedgehog (Hh) pathway inhibitors, as disclosed in patent US20100311748 (AstraZeneca) [1]. A specific closely related analog, N-{5-[(cyclopropylamino)carbonyl]-2-methylphenyl}-3-fluoro-4-(pyridin-2-ylmethoxy)benzamide, has been advanced into specialized pharmaceutical depot formulations (patent EP2271318B1) [2], indicating that this scaffold is associated with sustained-release therapeutic applications. The target compound's unique combination of 5-cyano and pyridin-2-ylmethoxy groups is not found in these validated drug candidates, suggesting a distinct pharmacological profile.

Hedgehog pathway Smoothened receptor Cancer therapy

Procurement Purity and Specification: Vendor-Qualified Purity of ≥95% Enabling Reproducible Research

Reputable commercial suppliers, including Aladdin (Aladdin-N953755) and AmayBio, consistently specify a purity of ≥95% for N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide . This level of purity is a critical procurement parameter ensuring reproducibility in biological assays. In contrast, generic or non-specialist chemical suppliers may offer similar compounds with lower purity (e.g., 90%) or unspecified purity, which can introduce confounding variables in SAR studies . The defined and consistent purity specification reduces the risk of off-target effects from impurities, which is a key factor when selecting a compound for sensitive in vitro experiments.

Chemical purity Quality control Reproducibility

Best Application Scenarios for Procuring N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide


Probing Class I/II HDAC Inhibition with a Novel 'Cyanopyridyl-Benzamide' Chemotype

Based on class-level SAR evidence, this compound is best used as a probe to evaluate the effect of the 5-cyano-2-methyl substitution pattern on HDAC isozyme selectivity [1]. Its core benzamide scaffold is a known zinc-binding group, and its unique substituent arrangement allows exploration of a chemical space distinct from the classic 4-nitro or 4-acetyl analogs.

Investigating Non-Classical Hedgehog Pathway Inhibition Probes

The compound serves as a valuable negative control or comparative probe against established Hedgehog inhibitors like the depot-candidate N-{5-[(cyclopropylamino)carbonyl]-2-methylphenyl}-3-fluoro-4-(pyridin-2-ylmethoxy)benzamide [2]. The absence of the cyclopropylaminocarbonyl and 3-fluoro groups allows researchers to dissect the contribution of these specific functionalities to target engagement and pharmacokinetic properties.

Fragment-Based Drug Discovery and Hit-to-Lead Optimization

Its relatively low molecular weight (343.38 g/mol) and defined purity make it a suitable starting point for fragment growing or merging strategies within oncology programs. The cyano and pyridyl groups offer clear vectors for structure-guided optimization, and the procurement of a high-purity (>95%) batch ensures reliable initial screening data .

Quote Request

Request a Quote for N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.